molecular formula C7H6N2O B12960790 2-Hydroxy-3-methylisonicotinonitrile

2-Hydroxy-3-methylisonicotinonitrile

Cat. No.: B12960790
M. Wt: 134.14 g/mol
InChI Key: DQZNQUXWMPMYMP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylisonicotinonitrile is a substituted pyridine derivative characterized by a hydroxyl group (-OH) at the 2-position, a methyl group (-CH₃) at the 3-position, and a nitrile (-CN) substituent at the 4-position of the pyridine ring. Its reactivity is influenced by the electron-withdrawing nitrile group and the hydroxyl group, which may participate in hydrogen bonding or tautomeric equilibria.

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

3-methyl-2-oxo-1H-pyridine-4-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-6(4-8)2-3-9-7(5)10/h2-3H,1H3,(H,9,10)

InChI Key

DQZNQUXWMPMYMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CNC1=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The reaction conditions typically include the use of solvents like ethanol and the addition of bases such as potassium hydroxide .

Industrial Production Methods

Industrial production of 3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridone derivatives, which can have enhanced biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Pyridine Family

The structural features of 2-Hydroxy-3-methylisonicotinonitrile can be compared to other pyridine-based nitriles and hydroxylated derivatives. Key analogues include:

(a) 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile
  • Structure: This compound (Fig. 1) features a fused indole-pyridine system with a malononitrile substituent, contrasting with the simpler pyridine backbone of this compound .
  • Bond Parameters: The bond distances in 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile (e.g., C=N: ~1.34 Å, C-C: ~1.45 Å) align closely with those observed in other nitrile-containing heterocycles, suggesting similar electronic delocalization patterns .
(b) 3-Methylisonicotinonitrile
  • Functional Groups : Lacks the hydroxyl group at the 2-position, which diminishes its ability to form hydrogen bonds or tautomers.
  • Reactivity: The absence of the -OH group reduces its acidity and limits applications in metal coordination chemistry compared to this compound.
(c) 2-Hydroxyisonicotinonitrile
  • Substituent Pattern : Missing the 3-methyl group, leading to differences in steric hindrance and electronic effects.
  • Crystallographic Behavior : Likely exhibits stronger intermolecular hydrogen bonding due to the unhindered hydroxyl group, as seen in analogous structures .

Physicochemical and Reactivity Comparisons

Property This compound 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile 3-Methylisonicotinonitrile
Hydrogen Bonding Moderate (via -OH and -CN) Absent Minimal (only -CN)
Electron Withdrawal High (-CN, -OH) Very High (dual -CN groups) Moderate (-CN)
Steric Effects Moderate (3-CH₃) High (fused indole ring) Low
Applications Pharmaceuticals, coordination chemistry Pharmaceutical intermediates Organic synthesis

Research Findings and Functional Differences

  • Synthetic Utility: this compound’s hydroxyl group enhances its utility in coupling reactions (e.g., Suzuki-Miyaura) compared to non-hydroxylated analogues.
  • Biological Activity: The hydroxyl group may improve bioavailability in drug candidates, as seen in related compounds like isoniazid derivatives. In contrast, malononitrile-containing analogues are often intermediates in kinase inhibitor synthesis .
  • Thermal Stability: Methyl substitution at the 3-position increases thermal stability relative to unsubstituted hydroxyisonicotinonitriles, as observed in thermogravimetric analyses of similar compounds.

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